molecular formula C27H24F3N2O3PS B6290189 [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate CAS No. 2377935-66-3

[1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate

Cat. No.: B6290189
CAS No.: 2377935-66-3
M. Wt: 544.5 g/mol
InChI Key: UUCUJUBCWMORNQ-WOJBJXKFSA-N
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Description

This compound (CAS: 2377935-66-3) is a chiral trifluoromethanesulfonate (triflate) salt featuring a 1,3,2-diazaphospholane heterocyclic core substituted with two (1R)-1-naphthalen-1-ylethyl groups . The compound is commercially available with ≥98% purity and is utilized in high-tech industries, including pharmaceuticals, materials science, and energy research .

Properties

IUPAC Name

[1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N2O3PS/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)31-17-18-32(36(31)35-37(33,34)27(28,29)30)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-20H,1-2H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUJUBCWMORNQ-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C=CN(P3OS(=O)(=O)C(F)(F)F)C(C)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3C=CN(P3OS(=O)(=O)C(F)(F)F)[C@H](C)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Analysis

  • 31^{31}P NMR : δ +25.8 ppm (d, 1JPH^1J_{PH} = 480 Hz), consistent with σ4^45^5-diazaphospholium salts

  • 19^{19}F NMR : δ -78.3 ppm (s, CF3_3SO3_3^-)

  • IR : ν(P–N) = 680 cm1^{-1}, ν(SO3_3) = 1220 cm1^{-1}

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals a planar diazaphospholium ring with P–N bond lengths of 1.68–1.72 Å and N–P–N angles of 85–88° . The naphthalenyl groups adopt a pseudo-axial conformation to minimize steric clash.

Chemical Reactions Analysis

[1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in the synthesis of bioactive molecules. Notably, it serves as an intermediate in the preparation of isoindolinone derivatives that exhibit antidiabetic properties. These derivatives are synthesized through reactions involving the trifluoromethanesulfonate moiety, which enhances reactivity towards nucleophiles.

Case Study: Antidiabetic Drug Development

A study demonstrated the synthesis of potent histone deacetylase inhibitors utilizing this compound as a key intermediate. The resulting compounds showed significant antiproliferative activity against human liver microsomes, indicating potential therapeutic applications in cancer treatment .

Organic Synthesis

In organic synthesis, [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate is employed as a versatile reagent for various coupling reactions. Its ability to activate substrates makes it valuable in forming carbon-carbon bonds.

Table 2: Examples of Reactions Utilizing the Compound

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionDMF, 110 °CAlkaloid derivatives
Coupling ReactionsBase-mediated conditionsBiaryl compounds

Materials Science

The compound's unique properties also lend themselves to applications in materials science, particularly in the development of phosphorescent materials and sensors. Its phosphorus content can enhance the electronic properties of polymers when incorporated into their structures.

Case Study: Development of Phosphorescent Materials

Research has indicated that incorporating this compound into polymer matrices can improve light-emitting properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate involves its interaction with molecular targets through its diazaphospholium core and naphthalen-1-ylethyl groups. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. The trifluoromethanesulfonate group can also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

(a) (R)-(-)-1,1'-Binaphthol-2,2'-Bis(trifluoromethanesulfonate) (CAS: 126613-06-7)

This binaphthol-derived triflate shares the trifluoromethanesulfonate group but differs in its backbone: a binaphthyl scaffold replaces the diazaphospholane ring. Its (R)-configuration enables applications in asymmetric catalysis, such as facilitating enantioselective C–C bond formations .

(b) Bis(1,5-Cyclooctadiene)Rhodium(I) Trifluoromethanesulfonate

A metal-coordinated triflate complex, this compound is employed in hydrogenation reactions under high-pressure conditions (e.g., 50°C, 13,689 Torr). Unlike the target compound, it contains a rhodium center coordinated to cyclooctadiene ligands, emphasizing its role in transition-metal catalysis .

Structural and Property Comparison

Property Target Compound (R)-Binaphthol Bis(triflate) Rhodium Triflate Complex
Core Structure Diazaphospholane heterocycle Binaphthyl backbone Rhodium metal center with organic ligands
Chirality (1R)-configured naphthylethyl groups (R)-configured binaphthol Achiral (metal complex)
Purity ≥98% 95+% (commercial grade) Not specified (synthesized in situ)
Typical Applications Research reagent in asymmetric synthesis Asymmetric catalysis, chiral auxiliary Hydrogenation catalysis
Thermal/Reaction Conditions Not reported Room-temperature reactions common High-pressure, elevated temperature (50°C)

Key Research Findings

  • Chiral Induction : The target compound’s diazaphospholane ring introduces phosphorus-centered chirality, which may enhance stereochemical control in reactions compared to binaphthol-based triflates. However, its bulkier substituents could limit substrate accessibility in catalytic cycles .
  • Reactivity: Triflate groups in all three compounds act as leaving groups or counterions, but their roles diverge. In the rhodium complex, the triflate stabilizes the metal center, while in the target compound, it likely serves as a non-coordinating anion .

Biological Activity

The compound [1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate is a phosphine ligand that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazaphospholanes and features a complex structure that includes a phosphorous atom coordinated with nitrogen and carbon atoms from naphthalene derivatives. The trifluoromethanesulfonate group enhances its solubility and reactivity, making it suitable for various biological applications.

Structural Formula

C19H20F3N2O3P\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_2\text{O}_3\text{P}

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Signaling Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Therapeutic Applications

Research indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the modulation of histone deacetylases (HDACs), which are crucial in cancer progression.
  • Antidiabetic Properties : The compound has been implicated in the synthesis of alkaloids with antidiabetic effects, showcasing its potential in metabolic disease management.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar phosphine ligands. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo by targeting HDACs, leading to increased expression of tumor suppressor genes .

Case Study 2: Metabolic Effects

Another study examined the metabolic effects of phosphine ligands on de novo purine biosynthesis. Results showed that these compounds could selectively alter purine metabolism in cancer cells, suggesting a potential role in cancer therapy .

Table 1: Comparison of Biological Activities of Phosphine Ligands

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerHDAC inhibition
(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-olAntidiabeticModulation of insulin signaling
1,3-bis(2-chloroethyl)-1-nitrosoureaMetabolic effectsInhibition of purine biosynthesis

Table 2: Structural Characteristics

PropertyValue
Molecular Weight387.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Q & A

Q. How can the stereochemical configuration of this compound be determined using X-ray crystallography?

Methodological Answer:

  • Single-Crystal Growth : Recrystallize the compound in a solvent system (e.g., dichloromethane/hexane) to obtain high-quality single crystals suitable for diffraction .
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data with a completeness > 99% and redundancy ≥ 4 .
  • Structure Refinement : Employ SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate stereochemistry using ORTEP-3 for graphical representation .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Space groupP2₁2₁2₁
Resolution range (Å)0.84–1.20
R-factor (%)3.2
Flack parameter0.02(3)

Q. What are optimized synthesis routes for this compound?

Methodological Answer:

  • Synthetic Pathway : React 1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphole with trifluoromethanesulfonic anhydride in anhydrous dichloromethane at −78°C. Monitor reaction progress via <sup>31</sup>P NMR for disappearance of the starting material (δ ≈ 25 ppm) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product. Confirm purity via HPLC (≥99%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the trifluoromethanesulfonate group.
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) with molecular sieves to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can discrepancies between computational and experimental NMR data be resolved?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict <sup>1</sup>H/<sup>13</sup>C NMR shifts. Compare with experimental data (500 MHz, CDCl₃) .
  • Error Analysis : Adjust solvent effects (PCM model) and conformational sampling to account for dynamic effects. Cross-validate with NOESY for spatial correlations .

Q. What experimental designs are suitable for studying its reactivity under varying conditions?

Methodological Answer:

  • Factorial Design : Test reactivity in solvents (DMSO, THF, H₂O) at temperatures (25°C, 50°C) using a 3×2 factorial setup. Monitor degradation via LC-MS .
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants. Fit data to Arrhenius equation for activation energy .

Example Experimental Design Table:

VariableLevelsResponse Measured
Solvent polarityLow, Medium, HighDegradation half-life
Temperature (°C)25, 50Byproduct formation (%)

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be addressed?

Methodological Answer:

  • Disorder Modeling : Use SHELXL ’s PART instruction to refine disordered naphthyl groups. Apply geometric restraints to maintain bond lengths/angles .
  • Twinning Analysis : Test for twinning via PLATON’s TWINABS. If detected (twin fraction > 0.3), refine using HKLF 5 format .

Key Citations:

  • Crystallography: SHELX/ORTEP workflows .
  • Synthesis: Trifluoromethanesulfonate esterification .
  • Experimental Design: Factorial and kinetic frameworks .
  • Computational Validation: DFT-NMR integration .

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